ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate
Overview
Description
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound with the molecular formula C11H11NO3S. It is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its structural similarity to biologically active molecules.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazine-6-carboxylate
- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- Methyl 4-oxo-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Uniqueness
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
ethyl 3-oxo-4H-1,4-benzothiazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9/h3-6,9H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPWXHVRRAHTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24813885 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate synthesized?
A1: this compound (2) can be synthesized from diethyl o,o′-dithiobis(phenylcarbamoylacetate) (1) through a reaction with sodium hydrogen carbonate in an aqueous alcoholic solution. [] This unexpected reaction highlights the interesting reactivity of disulfide compounds.
Q2: Has this compound shown any potential for biological activity?
A2: While this compound itself hasn't been extensively studied for biological activity, a closely related compound, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (28), demonstrated moderate xanthine oxidase (XO) inhibitory potential with an IC50 value of 124.2 ± 13.9 μM. [] This finding suggests that the 1,4-benzothiazine nucleus, present in both compounds, could be a promising scaffold for developing novel XO inhibitors.
Q3: Are there other benzothiazine derivatives that have been investigated for XO inhibitory activity?
A3: Yes, several other benzothiazine derivatives were synthesized and evaluated for their XO inhibitory potential. [] Among these, 2H-1,4-benzothiazin-3(4H)-one (24) showed moderate XO inhibition with an IC50 value of 212.7 ± 16.4 μM. These findings highlight the potential of exploring structural modifications within the benzothiazine class to enhance XO inhibitory activity.
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